Neuramin lactose; Neuraminyllactose; Sialyllactose;-2,3-Sialyllactose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

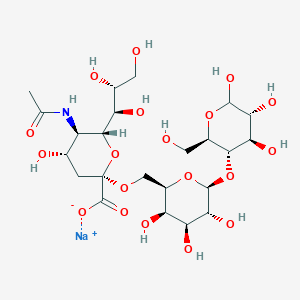

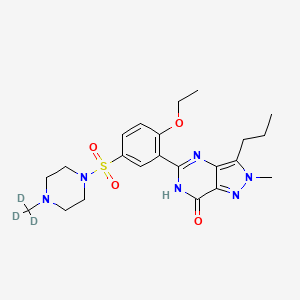

Neuramin lactose, also known as Neuraminyllactose, Sialyllactose, or 2,3-Sialyllactose, is a sialylated oligosaccharide composed of N-acetylneuraminic acid (Neu5Ac) and lactose. It is predominantly found in human milk and plays a crucial role in infant nutrition and development. Sialyllactose is known for its health benefits, including supporting resistance to pathogens, gut maturation, immune function, and cognitive development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sialyllactose can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. One common approach involves the use of sialidases, which are enzymes that catalyze the transfer of sialic acid residues to lactose. For example, a novel exo-α-sialidase from Bacteroides fragilis has been used to produce 6’-sialyllactose with high efficiency and strict α2-6 regioselectivity . The reaction conditions typically involve using sialic acid dimer or oligomer and lactose at specific pH and temperature settings.

Industrial Production Methods: Industrial production of sialyllactose often involves microbial synthesis using genetically engineered bacteria. For instance, Escherichia coli strains have been engineered to express sialic acid synthase and N-acylneuraminate cytidylyltransferase, along with sialyltransferases from various sources. These engineered strains can efficiently produce sialyllactose at high cell densities .

Análisis De Reacciones Químicas

Types of Reactions: Sialyllactose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis reactions involve the cleavage of glycosidic bonds, while oxidation reactions can modify the sialic acid residues. Glycosylation reactions involve the addition of sugar moieties to the compound.

Common Reagents and Conditions: Common reagents used in these reactions include sialidases, glycosyltransferases, and oxidizing agents. The reaction conditions vary depending on the desired product and the specific reaction being carried out. For example, the enzymatic synthesis of sialyllactose often requires specific pH, temperature, and substrate concentrations .

Major Products Formed: The major products formed from these reactions include various sialylated oligosaccharides, such as 3’-sialyllactose and 6’-sialyllactose. These products have different regioselectivities and biological activities, making them valuable for various applications .

Mecanismo De Acción

The mechanism of action of sialyllactose involves its interaction with various molecular targets and pathways. Sialyllactose can bind to specific receptors on the surface of cells, modulating cellular signaling pathways and immune responses. For example, 3’-sialyllactose has been shown to enhance laminin subunit gamma-2 expression and promote osteogenic differentiation via the phosphatidylinositol 3‑kinase/protein kinase B signaling pathway . Additionally, sialyllactose can inhibit the adhesion of pathogens to the intestinal lining, thereby preventing infections .

Comparación Con Compuestos Similares

Sialyllactose is unique among sialylated oligosaccharides due to its specific structure and biological activities. Similar compounds include other sialylated oligosaccharides, such as 3’-sialyllactose and 6’-sialyllactose, which differ in their regioselectivity and functional properties . These compounds share similar health benefits, such as supporting gut health and immune function, but may have different applications depending on their specific structures and activities .

Propiedades

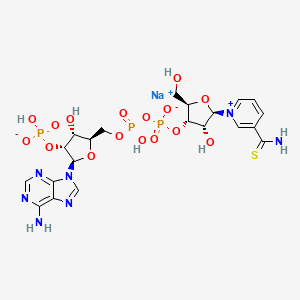

Fórmula molecular |

C23H38NNaO19 |

|---|---|

Peso molecular |

655.5 g/mol |

Nombre IUPAC |

sodium;(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate |

InChI |

InChI=1S/C23H39NO19.Na/c1-6(27)24-11-7(28)2-23(22(37)38,43-19(11)12(30)8(29)3-25)39-5-10-13(31)14(32)17(35)21(41-10)42-18-9(4-26)40-20(36)16(34)15(18)33;/h7-21,25-26,28-36H,2-5H2,1H3,(H,24,27)(H,37,38);/q;+1/p-1/t7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18+,19+,20?,21-,23+;/m0./s1 |

Clave InChI |

GNRWSMYCXVSPHE-RCQPOWRYSA-M |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)O)O)O)O.[Na+] |

SMILES canónico |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate](/img/structure/B13830862.png)

![Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]-](/img/structure/B13830877.png)

![4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13830887.png)

![3-[Acetyl(methyl)amino]-1,1-dimethylurea](/img/structure/B13830897.png)

![(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13830922.png)

![(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide](/img/structure/B13830944.png)